![molecular formula C23H26ClN3O4 B2649838 (2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide CAS No. 374099-03-3](/img/structure/B2649838.png)
(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide
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Description
(2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C23H26ClN3O4 and its molecular weight is 443.93. The purity is usually 95%.
BenchChem offers high-quality (2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)formamido]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imaging Agent in Parkinson’s Disease
The compound has been used in the synthesis of [11C]HG-10-102-01, a potential PET (Positron Emission Tomography) imaging agent for visualizing the LRRK2 enzyme in Parkinson's disease. The tracer was prepared with high radiochemical purity and specific activity, indicating its potential utility for imaging applications in neurological research (Wang et al., 2017).
Chemical Synthesis and Characterization
The chemical has been involved in various synthesis and characterization studies:
- It has been utilized in the synthesis of polycyclic N-hetero compounds, demonstrating its utility in creating complex chemical structures (Hirota et al., 1978).
- It played a role in the one-pot synthesis of enaminone-based β-Morpholino/N-Methylpiperazinyl/Pyrrolidinylpropiophenone, showcasing its importance in facilitating streamlined synthesis processes (Barakat et al., 2020).
- Studies have also focused on understanding its molecular structure and bonding, such as the analysis of hydrogen bonding in anticonvulsant enaminones, highlighting its relevance in medicinal chemistry and drug design (Kubicki et al., 2000).
Chemical Reactivity and Applications
The compound’s reactivity and potential applications have been explored in various contexts:
- Its involvement in the synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was examined, providing insights into its reactivity and potential for forming structurally unique molecules (Johnson et al., 2006).
- The compound has been part of divergent pathways in reactions, underlining its role in chemical transformations and the creation of novel chemical entities (Korzhenko et al., 2019).
- It has contributed to the synthesis of new 1,2,4-Triazole Derivatives with antimicrobial activities, emphasizing its importance in the development of new therapeutics (Bektaş et al., 2007).
properties
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O4/c1-30-20-8-4-18(5-9-20)22(28)26-21(16-17-2-6-19(24)7-3-17)23(29)25-10-11-27-12-14-31-15-13-27/h2-9,16H,10-15H2,1H3,(H,25,29)(H,26,28)/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGWHHBJZHIROP-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(4-chlorophenyl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide |
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